Chemical properties of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide for battery applications
Chemical properties of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide for battery applications
Topic: Chemical Properties of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide for Battery Applications Document Type: Technical Whitepaper & Application Guide Target Audience: Electrochemical Researchers, Battery Engineers, and Material Scientists
Executive Summary
4-Methyl-1,3,2-dioxathiane 2,2-dioxide (also known as 1,3-Butylene Sulfate or 4-Me-TMS ) is a six-membered cyclic sulfate ester emerging as a critical electrolyte additive for high-energy-density Lithium-Ion (LIB) and Sodium-Ion (SIB) batteries. Distinct from its five-membered analog (propylene sulfate or MDTD), this six-membered ring compound offers unique ring-strain characteristics that influence its reduction potential and the mechanical properties of the resulting Solid Electrolyte Interphase (SEI).
This guide provides a comprehensive analysis of its chemical identity, electrochemical mechanism, and application protocols, positioning it as a strategic alternative to standard additives like Ethylene Sulfate (DTD) for improving high-voltage cycling stability and thermal resilience.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Distinction
A critical source of confusion in literature is the similarity between five-membered and six-membered cyclic sulfates. It is imperative to distinguish 4-Methyl-1,3,2-dioxathiane 2,2-dioxide from its homologs.
| Feature | 4-Methyl-1,3,2-dioxathiane 2,2-dioxide | 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide |
| Common Name | 1,3-Butylene Sulfate (4-Me-TMS) | Propylene Sulfate (MDTD) |
| Ring Size | 6-Membered (Dioxathiane) | 5-Membered (Dioxathiolane) |
| Precursor | 1,3-Butanediol | 1,2-Propanediol |
| CAS Number | Referenced as 1,3-butanediol cyclic sulfate | 5689-83-8 |
| Ring Strain | Moderate (Chair/Twist-boat conformers) | High (Planar/Envelope strain) |
Physicochemical Properties
The introduction of the methyl group at the C4 position of the dioxathiane ring creates asymmetry, leading to the existence of enantiomers. In battery applications, the racemic mixture is typically used.
-
Molecular Formula: C
H O S -
Molecular Weight: 152.17 g/mol
-
Solubility: Highly soluble in carbonate solvents (EC, EMC, DMC) due to its polar sulfonyl group.
-
Moisture Sensitivity: High. Like all cyclic sulfates, it is susceptible to hydrolysis, forming sulfuric acid species which can degrade cathode materials. Strict anhydrous handling (<10 ppm H
O) is required.
Part 2: Electrochemical Mechanism
The primary function of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide is as a sacrificial SEI-forming agent . Its reduction potential is generally higher (less negative vs. Li/Li
Ring-Opening Polymerization (ROP)
Upon cathodic polarization (typically 1.5V – 2.0V vs. Li/Li
Mechanism Steps:
-
Single Electron Transfer (SET): The sulfonyl group accepts an electron.
-
Ring Opening: The C-O bond breaks, forming a radical anion.
-
Termination/Polymerization: The radical reacts with Li
and other solvent molecules to form lithium alkyl sulfates (R-OSO Li) and polymeric sulfates.
Visualization: SEI Formation Pathway
Figure 1: Electrochemical reduction pathway of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide leading to SEI formation.
Part 3: Performance Metrics & Application
High-Voltage Stability
Unlike sulfite additives (which contain S=O), sulfate additives (O=S=O) like 4-Me-TMS possess higher oxidation stability. This makes them suitable for high-voltage cathodes (e.g., NMC811, LiCoO
Comparison with Homologs
| Property | DTD (Ethylene Sulfate) | TMS (Trimethylene Sulfate) | 4-Me-TMS (1,3-Butylene Sulfate) |
| Ring Size | 5-Membered | 6-Membered | 6-Membered (Methylated) |
| Reduction Potential | High (Reduces early) | Moderate | Moderate (Steric hindrance) |
| SEI Nature | Compact, Rigid | Flexible | Flexible, disorder-tolerant |
| Thermal Stability | Moderate | High | High |
Key Insight: The methyl group in 4-Me-TMS introduces steric bulk, which can disrupt the crystallinity of the formed SEI layer. This amorphous nature often improves ionic conductivity (Li
Part 4: Experimental Protocols
Handling & Storage
-
Storage: Store in an Argon-filled glovebox. Temperature: 2–8°C recommended to prevent slow thermal decomposition.
-
Purity Check: Verify purity via 1H-NMR (CDCl
) before use. Look for peaks at δ ~1.4 ppm (doublet, -CH ) and distinctive multiplets for the ring protons. Any broad peak >10 ppm indicates hydrolysis (acid formation).
Electrochemical Evaluation Workflow
To validate the efficacy of 4-Me-TMS in a new cell chemistry, follow this tiered protocol.
Figure 2: Step-by-step workflow for evaluating 4-Me-TMS in full cells.
Protocol: Linear Sweep Voltammetry (LSV)
-
Cell Setup: 3-electrode beaker cell or coin cell.
-
Electrolyte: 1.0 M LiPF
in EC/EMC (3:7 v/v) + 1.0 wt% 4-Me-TMS . -
Scan: Cathodic scan from OCV (~3.0V) to 0.05V vs Li/Li
. -
Scan Rate: Slow scan (0.1 mV/s) to clearly resolve the reduction peak.
-
Success Criteria: Observation of a distinct reduction peak between 1.6V and 2.0V , preceding the solvent reduction peak (EC reduces ~0.8V).
Part 5: Safety & Hazards
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
-
Specific Battery Hazard: Do not expose to moisture. Hydrolysis generates sulfuric acid and alkyl sulfonic acids, which can corrode cell casings and generate gas (swelling).
References
-
Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews.
-
Haregewoin, A. M., et al. (2016). "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science.
-
Patent WO2021101920A1. "Flame retardants for lithium batteries." (Mentions 4-methyl-1,3,2-dioxathiane 2,2-dioxide as 1,3-butylene sulfate).
-
Patent EP3667803B1. "Nonaqueous Electrolyte Secondary Battery." (Lists 1,3-butylene sulfate as a key additive).[4]
-
Zuo, X., et al. (2014). "The effect of 1,3,2-dioxathiolane-2,2-dioxide as an electrolyte additive on the performance of LiNi0.5Co0.2Mn0.3O2/graphite battery." (Comparative study for DTD mechanism). Journal of Power Sources.
Sources
- 1. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 2. New Insights into the Electroreduction of Ethylene Sulfite as Electrolyte Additive for Facilitating Solid Electrolyte Interphase of Lithium Ion Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2021101920A1 - Flame retardants for lithium batteries - Google Patents [patents.google.com]
